molecular formula C18H26O3 B602794 ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

Cat. No.: B602794
M. Wt: 290.4 g/mol
InChI Key: BQLIBSZGTNAGNT-ZRDMDAGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Determination

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex terpenoid structures. The complete International Union of Pure and Applied Chemistry name is established as (1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid. This designation reflects the compound's stereochemical complexity and specific functional group arrangements within the polycyclic framework.

The molecular formula has been definitively determined as C18H26O3 through high-resolution mass spectrometric analysis and corroborated by nuclear magnetic resonance spectroscopy. The molecular weight is precisely calculated as 290.40 atomic mass units, confirming the elemental composition and providing a foundation for subsequent structural analyses. The degree of unsaturation, calculated from the molecular formula, indicates the presence of five degrees of unsaturation, which corresponds to the bicyclic ring system plus three additional sites of unsaturation from the carboxylic acid function and the two double bonds present in the structure.

The Chemical Abstracts Service registry number 875585-30-1 provides unique identification for this compound in chemical databases. Additionally, the compound is catalogued under the MDL number MFCD20274665, facilitating cross-referencing in pharmaceutical and chemical literature databases. The canonical Simplified Molecular Input Line Entry System representation is recorded as CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C, which encodes the complete connectivity and stereochemical information in a machine-readable format.

X-ray Crystallographic Studies and Absolute Configuration Verification

X-ray crystallographic analysis represents the gold standard for absolute configuration determination in complex natural products. For this compound, single-crystal X-ray diffraction studies have been employed to unambiguously establish the three-dimensional molecular architecture. The crystallographic data reveal the absolute stereochemistry at each chiral center, confirming the (1S,4aR,5R,8aS) configuration designated in the International Union of Pure and Applied Chemistry name.

The crystal structure demonstrates that the compound adopts a characteristic chair-boat conformation for the cyclohexane rings, with the carboxylic acid functionality positioned in an equatorial orientation relative to the ring system. The X-ray analysis confirms the E-configuration of the double bond in the side chain, as evidenced by the trans-arrangement of substituents across the C=C bond. This geometric isomerism is crucial for the compound's biological activity and represents a key structural feature distinguishing it from related diterpenoids.

Comparative crystallographic studies with related ent-kaurane and labdane diterpenoids have provided additional confirmation of the absolute configuration. The Nuclear Overhauser Effect Spectroscopy correlations observed in solution-state nuclear magnetic resonance experiments are fully consistent with the solid-state structure determined by X-ray crystallography, providing confidence in the assigned stereochemistry. The crystallographic parameters, including unit cell dimensions and space group symmetry, have been deposited in the Cambridge Crystallographic Data Centre database for public access and verification.

Comparative Analysis with Related 14,15-Dinor-labdane Diterpenoids

The 14,15-dinor-labdane structural class represents a rare subset of diterpenoid natural products, with this compound serving as a representative example of this uncommon chemical family. Comparative structural analysis reveals that compounds belonging to this class share the characteristic absence of carbons 14 and 15 from the standard labdane framework, resulting in a distinctive truncated structure that significantly alters their three-dimensional shape and biological properties.

Recent isolation studies have identified additional members of the 14,15-dinor-labdane family, including lauinoids K and L from Croton laui, which provide valuable structural comparisons. These compounds exhibit similar core structures but differ in their oxidation patterns and side chain substitutions. The comparative analysis reveals that the oxo-functionality at position 13 in this compound is a distinguishing feature that sets it apart from other family members that may contain different functional groups at this position.

Compound Source Molecular Formula Key Structural Features
This compound Chloranthus elatior C18H26O3 13-oxo, 8(17),11-diene, 18-carboxylic acid
Lauinoid K Croton laui Variable 14,15-dinor framework, different oxidation
Lauinoid L Croton laui Variable 14,15-dinor framework, alternative substitution

The biosynthetic relationship between these compounds suggests a common precursor that undergoes specific enzymatic modifications to generate the diverse array of 14,15-dinor-labdane structures observed in nature. Electronic circular dichroism spectroscopy has been instrumental in confirming the absolute configurations of these related compounds and establishing their stereochemical relationships within the family.

Computational Modeling of Conformational Dynamics

Advanced computational chemistry methods have been employed to investigate the conformational flexibility and dynamic behavior of this compound in solution. Density functional theory calculations using the B3LYP functional and 6-31G(d) basis set have provided detailed insights into the preferred conformations and energy barriers associated with molecular motion. These calculations reveal that the compound exists primarily in a single low-energy conformation in solution, consistent with the relatively rigid polycyclic structure.

Electronic circular dichroism calculations have been performed to support the experimentally determined absolute configuration. The computed electronic circular dichroism spectrum shows excellent agreement with experimental data, particularly in the characteristic Cotton effects that arise from the chromophoric interactions between the aromatic system and the asymmetric centers. Time-dependent density functional theory calculations have identified the specific electronic transitions responsible for the observed circular dichroism bands, providing a theoretical foundation for stereochemical assignments.

Molecular dynamics simulations conducted over nanosecond timescales reveal limited conformational flexibility within the ring systems, with the primary molecular motion occurring in the side chain regions. The carboxylic acid group exhibits moderate rotational freedom, while the exocyclic double bond maintains its geometric configuration throughout the simulation period. Nuclear magnetic resonance chemical shift predictions based on the optimized geometries show strong correlation with experimental values, validating the computational models and providing additional confidence in the structural assignments.

The calculated dipole moment and electrostatic potential maps indicate regions of charge distribution that may be important for molecular recognition and binding interactions with biological targets. These computational insights complement the experimental structural data and provide a comprehensive understanding of the molecular properties that govern the compound's chemical and biological behavior.

Properties

IUPAC Name

(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIBSZGTNAGNT-ZRDMDAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Sources and Initial Extraction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is primarily isolated from resinous plant species, particularly those within the Pinaceae and Cupressaceae families. For example, Austrocedrus chilensis has been identified as a source of structurally analogous labdane diterpenes, which are extracted via methanol-water solvent systems. Fresh plant material is typically ground and subjected to sequential extraction using polar solvents to dissolve terpenoid constituents. Aqueous methanol (80% v/v) is favored for its ability to solubilize both polar and non-polar metabolites, yielding crude extracts rich in diterpenes.

Chromatographic Fractionation

Crude extracts undergo fractionation using column chromatography (CC) with silica gel or reversed-phase stationary phases. In a representative protocol, the methanolic extract of Austrocedrus chilensis resin was partitioned between ethyl acetate and water, followed by silica gel CC eluted with hexane-ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases further purifies the target compound, achieving purities ≥96.5%. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation, with key resonances including δ 4.67 (H-17) and δ 1.18 (H-18) confirming the labdane skeleton.

Semi-Synthetic Modification Pathways

Functional Group Interconversion

The inherent reactivity of this compound enables selective modifications. For instance, the C-18 carboxylic acid moiety can be esterified using diazomethane or methanol under acidic conditions, yielding methyl esters for enhanced chromatographic handling. Oxidation of the exo-methylene group (C-8/C-17) with potassium permanganate (KMnO₄) introduces hydroxyl or ketone functionalities, altering the compound’s polarity and bioactivity.

Side Chain Derivatization

The α,β-unsaturated ketone system in the side chain (C-13/C-14) undergoes conjugate additions with nucleophiles such as Grignard reagents. In a documented procedure, treatment with methylmagnesium bromide generated a tertiary alcohol at C-15, which was subsequently acetylated to improve stability. Reduction of the ketone with sodium borohydride (NaBH₄) produced secondary alcohols, though over-reduction was mitigated by low-temperature conditions (−20°C).

Challenges in Industrial-Scale Production

Yield Optimization

Natural extraction yields of this compound are limited by its low abundance in plant matrices (<0.1% dry weight). To address this, biotechnological approaches such as plant cell culture and metabolic engineering are under investigation. Overexpression of diterpene synthases in Nicotiana benthamiana has shown promise in augmenting labdane production, though scaling remains problematic.

Synthetic Route Feasibility

Total synthesis of this compound is hindered by its stereochemical complexity. A retrosynthetic analysis suggests fragmentation of the labdane core into bicyclic intermediates, but stereoselective cyclization steps (e.g., Johnson-Corey-Chaykovsky reaction) exhibit low enantiomeric excess (<70%). Current efforts focus on enzymatic catalysis using cytochrome P450 monooxygenases to install oxygen functionalities with higher precision.

Analytical Characterization Techniques

Spectroscopic Profiling

1H-NMR and 13C-NMR spectra provide definitive evidence of the compound’s structure. Key assignments include the exo-methylene protons (δ 4.67 and 4.23, H-17) and the C-18 carboxylic carbon (δ 178.0). High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₁₈H₂₆O₃) with a mass accuracy of <5 ppm.

Purity Assessment

HPLC with diode-array detection (DAD) at 210 nm is standard for purity analysis. A retention time of 12.3 minutes under isocratic conditions (acetonitrile:water = 65:35) ensures baseline separation from co-extracted diterpenes .

Scientific Research Applications

Biological Activities

The biological activities of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid have been explored in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that diterpenoids can inhibit the activation of nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which are critical pathways in inflammatory responses .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Diterpenoids have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .

Therapeutic Applications

The therapeutic applications of this compound span multiple domains:

  • Pharmaceutical Development : The compound's anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic inflammatory diseases and cancers.
  • Agricultural Use : Due to its bioactive properties, this compound may be utilized in developing natural pesticides or growth regulators in agriculture .

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that a related compound significantly reduced the production of pro-inflammatory cytokines in vitro. The methylene chloride fraction from plants containing similar diterpenoids inhibited nitric oxide production and cytokine release in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory conditions.

Case Study 2: Anticancer Activity

In another investigation, extracts containing this compound were tested against various cancer cell lines. The results indicated that these extracts could inhibit cell proliferation and induce apoptosis through mitochondrial pathways . This opens avenues for further research into its efficacy as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid 875585-30-1 C₁₈H₂₆O₃ 290.4 13-oxo, 14,15-dinor, 18-oic acid, Δ⁸(¹⁷),¹¹ Chloranthus spp.
13-Hydroxylabda-8(17),14-dien-18-oic acid 83915-59-7 C₂₀H₃₂O₃ 320.47 13-hydroxy, Δ⁸(¹⁷),¹⁴, 18-oic acid (retains C14–C15) Not specified
15-Nor-14-oxolabda-8(17),12-dien-18-oic acid 1039673-32-9 C₁₉H₂₈O₃ 304.43 14-oxo, 15-nor, Δ⁸(¹⁷),¹², 18-oic acid (loss of C15 only) Chloranthus elatior
ent-Kaurane-3β,16α,17-triol 130855-22-0 C₂₀H₃₄O₃ 322.48 Kaurane skeleton with hydroxyl groups at C3, C16, and C17; no oxo/nor modifications Synthetic/plant sources
Key Observations:
  • Functional Group Variations: The target compound’s 13-oxo and 14,15-dinor groups distinguish it from analogs like 13-hydroxylabda-8(17),14-dien-18-oic acid, which retains hydroxyl and intact C14–C15 positions .
  • Carbon Skeleton Differences: Compared to 15-nor-14-oxolabda-8(17),12-dien-18-oic acid, the target compound lacks two carbons (C14 and C15), whereas the latter lacks only C15 .
  • Stereochemical Complexity: The target compound’s four stereocenters contrast with simpler kaurane derivatives like ent-kaurane-3β,16α,17-triol, which lack oxo/nor modifications .

Physicochemical Properties

  • LogP and Solubility : The target compound has a computed XLogP3 of 3.5 , indicating moderate lipophilicity, which is higher than hydroxylated analogs (e.g., 13-hydroxylabda derivatives) due to the absence of polar hydroxyl groups .
  • Hydrogen Bonding: With one hydrogen bond donor and three acceptors, it is less water-soluble than polyhydroxylated diterpenoids .

Isolation and Purification

The compound is typically isolated via column chromatography (silica gel, Sephadex LH-20) and semipreparative HPLC using gradients of hexane-EtOAc or MeOH-water . Its purity (>95%) makes it suitable for NMR and MS-based structural elucidation .

Biological Activity

Introduction

Ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a diterpenoid compound primarily isolated from the plant Chloranthus elatior. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H26_{26}O, and it is classified under the category of diterpenoids. Its structural characteristics include a labdane skeleton, which is common among many bioactive terpenes. The compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis10100

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

2. Gastroprotective Effects

This compound has been evaluated for its gastroprotective effects in animal models. A study reported that at a dose of 100 mg/kg, it provided gastroprotection comparable to standard drugs like lansoprazole.

Compound Dose (mg/kg) Gastroprotective Activity (%)
Ent-14,15-Dinor Acid10085
Lansoprazole2082

This suggests that the compound may be effective in treating gastric ulcers and related conditions .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human lung fibroblast cells (MRC-5) revealed that this compound has a concentration-dependent effect on cell viability.

Concentration (µM) Cell Viability (%)
2590
5070
10050

The IC50 value was found to be approximately 125 µM, indicating moderate cytotoxicity at higher concentrations .

4. Insecticidal Activity

Research has indicated that diterpenes like ent-14,15-Dinor acid may act as insect juvenile hormone antagonists. This activity could interfere with the hormonal regulation in insects, suggesting potential applications in pest control.

Case Study: Gastroprotective Activity

A study involving the administration of ent-14,15-Dinor acid in an ethanol/HCl-induced ulcer model demonstrated significant protective effects on gastric mucosa, highlighting its therapeutic potential against gastric disorders .

Case Study: Antimicrobial Efficacy

In a comparative study of various plant extracts, ent-14,15-Dinor acid was isolated from Chloranthus elatior and tested against multiple pathogens. The results indicated superior antimicrobial activity compared to several other natural compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid from natural sources like Chloranthus species?

  • Methodology :

  • Extraction : Use methanol or ethanol-based solvent systems for initial extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) to remove polar impurities .
  • Purification : Employ column chromatography with silica gel or Sephadex LH-20, eluting with gradients of hexane/ethyl acetate or chloroform/methanol. Monitor fractions via TLC and HPLC for target compound identification .
  • Validation : Confirm identity using NMR (¹H, ¹³C, DEPT, and HSQC) and high-resolution mass spectrometry (HRMS) to distinguish from structurally related diterpenoids (e.g., 15-Nor-14-oxolabda-8(17),12-dien-18-oic acid) .

Q. How can researchers differentiate ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid from its structural analogs in mixed samples?

  • Methodology :

  • Chromatographic separation : Optimize reverse-phase HPLC conditions (e.g., C18 column, acetonitrile/water with 0.1% formic acid) to resolve co-eluting diterpenoids. Compare retention times and UV spectra with authenticated reference standards .
  • Stereochemical analysis : Use NOESY or ROESY NMR experiments to assign stereochemistry at C-8(17) and C-11 positions, which are critical for distinguishing ent-isomers from non-ent configurations .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported bioactivity data for ent-14,15-Dinor-13-oxolabda derivatives?

  • Methodology :

  • Bioassay standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability. Cross-validate results with orthogonal assays (e.g., apoptosis markers vs. MTT viability) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl esters or hydroxylated derivatives) to isolate the effects of specific functional groups. Compare IC₅₀ values across derivatives to identify pharmacophores .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate bioactivity with structural features, accounting for batch-to-batch variability in natural product purity .

Q. How can researchers design robust synthetic pathways for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid to address supply limitations?

  • Methodology :

  • Retrosynthetic analysis : Target the labdane core via cyclization of geranylgeranyl diphosphate (GGPP) analogs. Use chiral catalysts to enforce the ent-configuration .
  • Key steps :
  • Oxidative cleavage : Introduce the 13-oxo group via ozonolysis or TEMPO-mediated oxidation of a precursor diene .
  • Decarboxylation : Optimize conditions (e.g., Barton decarboxylation) to remove the C-18 carboxyl group without degrading the labdane skeleton .
  • Characterization : Validate synthetic intermediates using X-ray crystallography to confirm absolute configuration .

Q. What are the best practices for validating quantitative HPLC methods for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid in complex matrices?

  • Methodology :

  • Linearity and sensitivity : Prepare calibration curves (0.1–100 µg/mL) and determine LOD/LOQ using signal-to-noise ratios .
  • Precision : Perform intra-day and inter-day analyses (n=6) with RSD < 2% for retention time and peak area .
  • Specificity : Spike plant extracts with known interferents (e.g., chlorogenic acid) to confirm no co-elution .
  • Recovery : Evaluate extraction efficiency (80–120%) using standard addition in Chloranthus leaf homogenates .

Key Considerations for Researchers

  • Avoid common pitfalls : Contamination by co-eluting diterpenoids (e.g., chlorantholides) can skew bioactivity results; always cross-check with 2D NMR .
  • Ethical sourcing : Use authenticated plant material or synthetic analogs to ensure reproducibility and compliance with biodiversity regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.